Target Engagement: >2,500-Fold Selectivity for T. cruzi Proteasome over Human Proteasome
Antitrypanosomal agent 15 (compound 26) demonstrates high-affinity inhibition of the T. cruzi proteasome with a pIC50 of 7.4 (IC50 ≈ 40 nM), while showing minimal inhibition of the human proteasome (pIC50 <4; IC50 >100 μM). This represents a selectivity window exceeding 2,500-fold, which is critical for minimizing host cell toxicity during experimental use [1].
| Evidence Dimension | Proteasome inhibition potency (pIC50) |
|---|---|
| Target Compound Data | pIC50 = 7.4 (IC50 ≈ 40 nM) for T. cruzi proteasome |
| Comparator Or Baseline | pIC50 <4 (IC50 >100 μM) for human proteasome |
| Quantified Difference | >2,500-fold selectivity for T. cruzi proteasome |
| Conditions | Biochemical proteasome activity assay using purified T. cruzi and human 20S proteasomes |
Why This Matters
This level of selectivity ensures that observed antiparasitic effects in cellular and in vivo models are attributable to parasite proteasome inhibition rather than off-target host proteasome toxicity, a common confounding factor with non-selective proteasome inhibitors.
- [1] Thomas, M. G., McGonagle, K., Rowland, P., et al. Structure-Guided Design and Synthesis of a Pyridazinone Series of Trypanosoma cruzi Proteasome Inhibitors. Journal of Medicinal Chemistry, 2023, 66(15), 10413-10431. View Source
